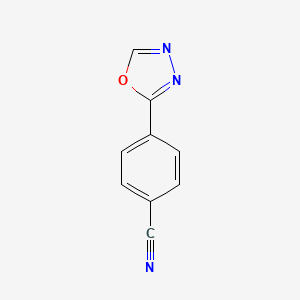

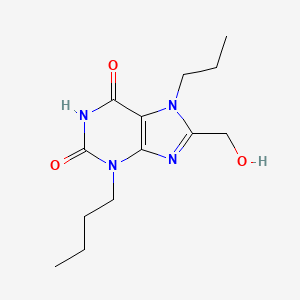

![molecular formula C14H16ClN3O B6143274 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 1019077-31-6](/img/structure/B6143274.png)

2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

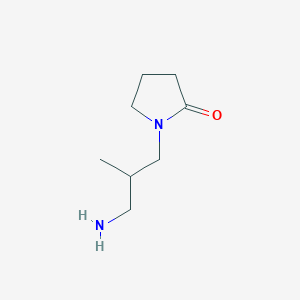

“2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide” is a chemical compound with the molecular formula C14H16ClN3O and a molecular weight of 277.75 . It is intended for research use only .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide” can be represented by the SMILES string: CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)NC(=O)CCl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.75 . It should be stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

- Tocainide Enantiomer Determination : Researchers have employed this compound in the simultaneous determination of the enantiomers of tocainide in blood plasma using gas-liquid chromatography with electron-capture detection . Its unique structure and properties contribute to its utility in this context.

- Safety Assessment : Due to its potential for skin and eye irritation, safety studies are crucial. Researchers evaluate its toxicity, handling precautions, and potential adverse effects. Understanding its safety profile informs proper handling protocols in laboratories .

Anesthetic Research

Toxicology

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, also known as Pyrazolam, is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids.

Mode of Action

Pyrazolam acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential branched-chain amino acids, which are crucial for protein synthesis and plant growth. The disruption in the amino acid and protein synthesis processes leads to the inhibition of weed growth .

Biochemical Pathways

The affected biochemical pathway is the synthesis of branched-chain amino acids. AHAS catalyzes the first step in this pathway. By inhibiting AHAS, Pyrazolam disrupts this pathway, leading to a deficiency of these essential amino acids in the plant, thereby inhibiting its growth .

Pharmacokinetics

It is known to be soluble in chloroform and methanol, but insoluble in water . This suggests that its bioavailability may be influenced by the solvent used for its application.

Result of Action

The result of Pyrazolam’s action is the inhibition of weed growth. By disrupting the synthesis of essential amino acids, it prevents the normal growth and development of weeds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrazolam. For instance, its solubility characteristics suggest that it may be less effective in environments with high water content . Additionally, safety data suggests that it should be stored at room temperature , indicating that extreme temperatures might affect its stability .

Propriétés

IUPAC Name |

2-chloro-N-[2-(2,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-9-4-5-10(2)12(6-9)18-13(7-11(3)17-18)16-14(19)8-15/h4-7H,8H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBCVDAGUBSWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

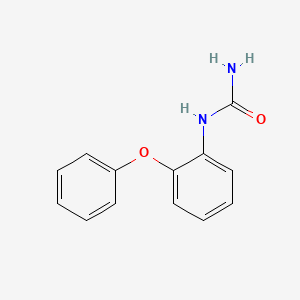

![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)

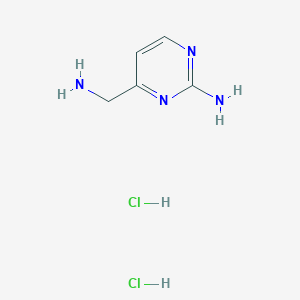

![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)

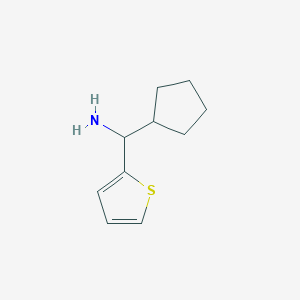

![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)